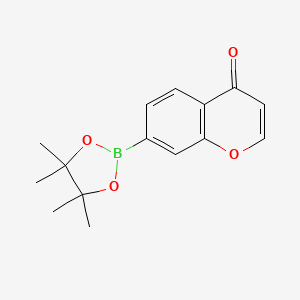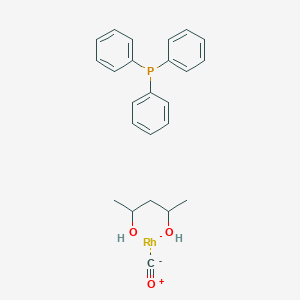
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane is a complex organometallic compound that combines the properties of carbon monoxide, pentane-2,4-diol, rhodium, and triphenylphosphane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane typically involves the coordination of rhodium with triphenylphosphane and carbon monoxide, followed by the incorporation of pentane-2,4-diol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it follows similar synthetic routes as in laboratory settings, with a focus on maintaining purity and yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of rhodium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triphenylphosphane ligands can be substituted with other phosphine ligands or similar coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while substitution reactions can produce a variety of rhodium-phosphine complexes with different properties.
科学的研究の応用
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules, where its unique properties facilitate specific reactions.
Biological Studies: Research has explored its potential use in biological systems, particularly in studying enzyme mimetics and metalloproteins.
Industrial Applications:
作用機序
The mechanism of action of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane involves the coordination of rhodium with carbon monoxide and triphenylphosphane, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through the catalytic activity of the rhodium center. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
類似化合物との比較
Similar Compounds
Rhodium carbonyl complexes: These compounds share the rhodium-carbon monoxide coordination but may lack the pentane-2,4-diol and triphenylphosphane components.
Phosphine-rhodium complexes: These include various rhodium complexes with different phosphine ligands, which may exhibit similar catalytic properties.
Uniqueness
The uniqueness of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane lies in its combination of ligands, which imparts specific reactivity and stability. The presence of pentane-2,4-diol adds an additional layer of complexity, making it distinct from other rhodium complexes.
特性
分子式 |
C24H27O3PRh |
|---|---|
分子量 |
497.3 g/mol |
IUPAC名 |
carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H12O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;4-7H,3H2,1-2H3;; |
InChIキー |
IWOBOYQLKPCQKJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)O)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

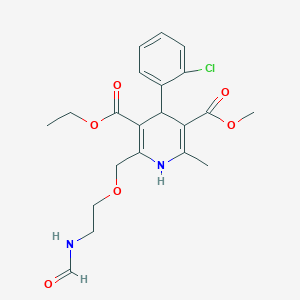
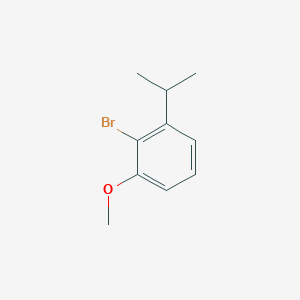
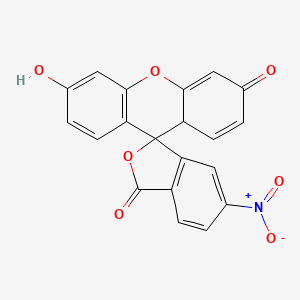
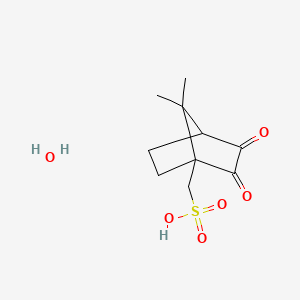
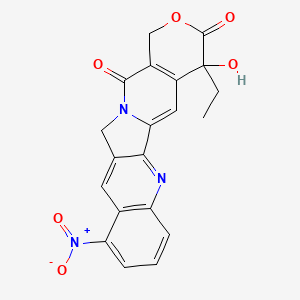
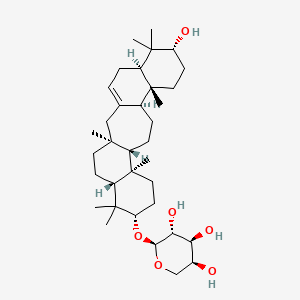
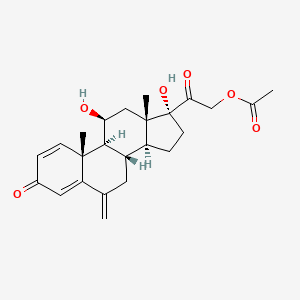

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
